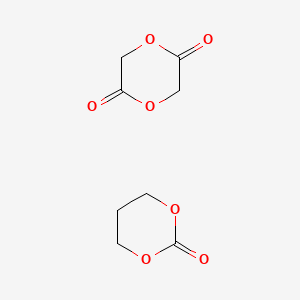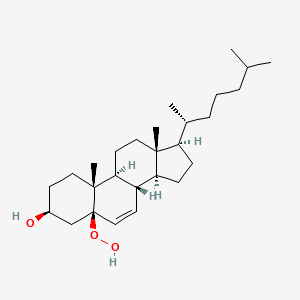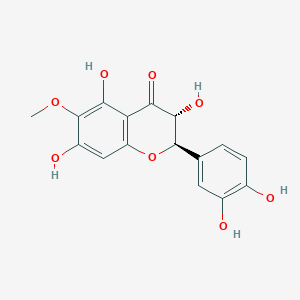
6-Methoxytaxifolin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methoxytaxifolin is a pentahydroxyflavanone that is (+)-taxifolin substituted by a methoxy group at position 6. It has a role as a plant metabolite. It is a member of dihydroflavonols, a member of 3'-hydroxyflavanones, a pentahydroxyflavanone, a monomethoxyflavanone, a secondary alpha-hydroxy ketone and a member of 4'-hydroxyflavanones. It derives from a (+)-taxifolin.
Applications De Recherche Scientifique
Antioxidant and Anti-Inflammatory Potential
6-Methoxytaxifolin exhibits promising antioxidant properties. A study on Drosophila melanogaster (fruit flies) found that treatment with Fraxetin, a compound related to 6-methoxytaxifolin, showed significant antioxidant activity. This was evident through increased antioxidant reserves of glutathione and reduced peroxidative damage, highlighting its potential in combating oxidative stress-related disorders (Fernández-Puntero et al., 2001).
Cytotoxic and Antitumor Effects
Research also indicates potential cytotoxic and antitumor effects of compounds related to 6-Methoxytaxifolin. For instance, a study on human neoplastic cells of hematopoietic or endodermal origin found that 1-Methoxy-canthin-6-one induces apoptosis and synergizes with tumor necrosis factor-related apoptosis-inducing ligand activity, suggesting its potential as a candidate for antineoplastic therapies (Ammirante et al., 2006).
Potential in Treating Organophosphate Poisoning
A new antidote combination for the treatment of organophosphate poisoning was investigated, including a study on the stability of the antidote combination containing HI-6, an oxime cholinesterase reactivator, which is structurally related to 6-Methoxytaxifolin. The results showed that this new antidote combination is stable, and the amount of each antidote remains unchanged over time (Clair et al., 2000).
Implications in Bone Health
A study focusing on a compound structurally similar to 6-Methoxytaxifolin, 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid, showed significant efficacy in models of bone turnover. This suggests the potential of such compounds in the prevention and treatment of osteoporosis (Hutchinson et al., 2003).
Propriétés
Nom du produit |
6-Methoxytaxifolin |
|---|---|
Formule moléculaire |
C16H14O8 |
Poids moléculaire |
334.28 g/mol |
Nom IUPAC |
(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O8/c1-23-16-9(19)5-10-11(13(16)21)12(20)14(22)15(24-10)6-2-3-7(17)8(18)4-6/h2-5,14-15,17-19,21-22H,1H3/t14-,15+/m0/s1 |
Clé InChI |
FDRYLJGFQYHFHZ-LSDHHAIUSA-N |
SMILES isomérique |
COC1=C(C2=C(C=C1O)O[C@@H]([C@H](C2=O)O)C3=CC(=C(C=C3)O)O)O |
SMILES canonique |
COC1=C(C2=C(C=C1O)OC(C(C2=O)O)C3=CC(=C(C=C3)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2S,3R,4R,5S,6S,7S,8R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1196431.png)
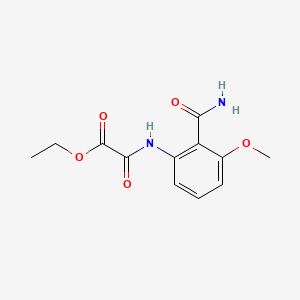
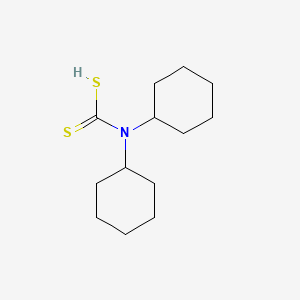
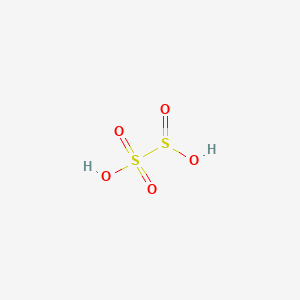
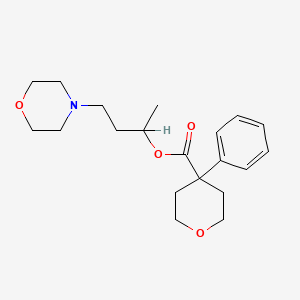
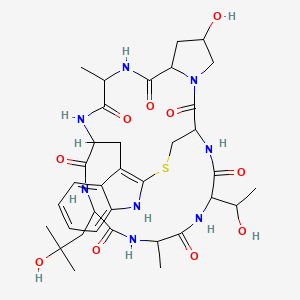
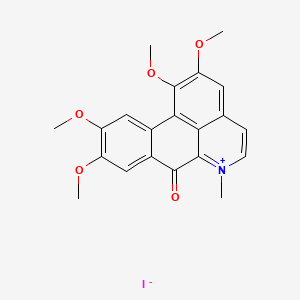
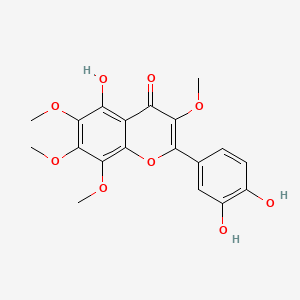
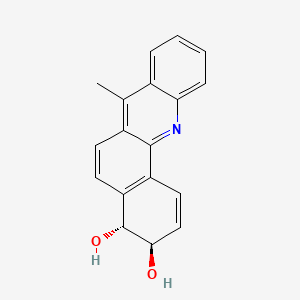
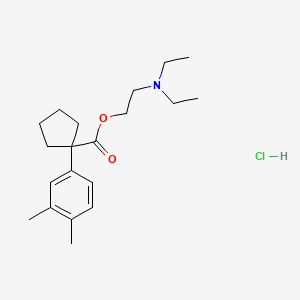
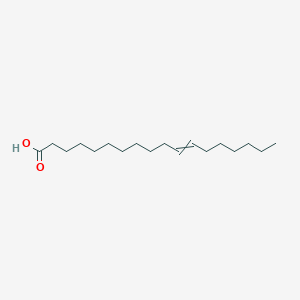
![6-amino-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[4,5-c]pyridin-4-one](/img/structure/B1196450.png)
